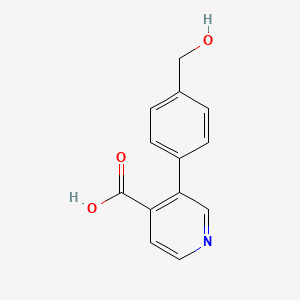

3-(4-Hydroxymethylphenyl)isonicotinic acid

Description

Contextualization of Substituted Pyridine (B92270) Carboxylic Acids in Contemporary Chemical Research

Substituted pyridine carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in modern chemical research. The pyridine ring, a nitrogen-containing heterocycle, imparts unique electronic properties and serves as a versatile scaffold for the introduction of various functional groups. The inclusion of a carboxylic acid moiety further enhances the molecular diversity and utility of these compounds, providing a handle for a wide range of chemical transformations. chembk.com These derivatives are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. iucr.org The ease of substitution on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as polarity and solubility, which is crucial for various applications. chembk.com

Significance of Phenolic and Hydroxymethyl functionalities in Isonicotinic Acid Scaffolds

The incorporation of phenolic and hydroxymethyl groups onto an isonicotinic acid framework introduces functionalities that can significantly influence the molecule's behavior. Phenolic groups are well-known for their ability to participate in hydrogen bonding and can act as antioxidants. scribbr.comnih.gov Similarly, the hydroxymethyl group (-CH₂OH) provides a primary alcohol functionality that can serve as a hydrogen bond donor and a site for further chemical modification, such as esterification or etherification. In the context of drug design and materials science, these groups can form crucial interactions with biological targets or other molecules, influencing binding affinity, selectivity, and the supramolecular architecture of materials.

Overview of Current Research Landscape for Complex Isonicotinic Acid Derivatives

The current research landscape for complex isonicotinic acid derivatives is vibrant and expanding, with a particular focus on medicinal chemistry and materials science. In medicinal chemistry, these scaffolds are integral to the development of novel therapeutic agents. chembk.com For instance, arylated derivatives of isonicotinic acid are highly sought after as building blocks for pharmaceuticals due to their diverse biological activities. nih.gov A notable area of investigation is their use as inhibitors of protein kinases, such as spleen tyrosine kinase (Syk), which are implicated in various autoimmune diseases. nih.govnih.gov In materials science, the ability of isonicotinic acid and its derivatives to coordinate with metal ions through both the pyridine nitrogen and the carboxylate group makes them excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-1-3-10(4-2-9)12-7-14-6-5-11(12)13(16)17/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUZVWEBAEGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687113 | |

| Record name | 3-[4-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261962-14-4 | |

| Record name | 4-Pyridinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261962-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 3 4 Hydroxymethylphenyl Isonicotinic Acid

The compound 3-(4-Hydroxymethylphenyl)isonicotinic acid is a bifunctional molecule that features a hydroxymethylphenyl group attached to an isonicotinic acid core. This specific arrangement of functional groups gives it a unique set of properties and potential applications.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Identifier/Property | Value | Source |

| IUPAC Name | 3-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | researchgate.net |

| CAS Number | 1261962-14-4 | researchgate.netguidechem.com |

| Molecular Formula | C₁₃H₁₁NO₃ | researchgate.net |

| Molecular Weight | 229.23 g/mol | researchgate.net |

| Predicted Boiling Point | 509.0 ± 45.0 °C | chembk.com |

| Predicted Density | 1.315 ± 0.06 g/cm³ | chembk.com |

Note: Boiling point and density are predicted values.

The molecular structure consists of a pyridine (B92270) ring with a carboxylic acid group at the 4-position and a 4-(hydroxymethyl)phenyl group at the 3-position. This substitution pattern creates a sterically and electronically distinct molecule with multiple sites for potential intermolecular interactions.

Synthesis and Characterization

The synthesis of 3-(4-Hydroxymethylphenyl)isonicotinic acid has been described in the patent literature, primarily in the context of preparing intermediates for drug discovery programs. A common synthetic route involves a palladium-catalyzed Suzuki coupling reaction. This reaction typically couples a boronic acid or ester derivative of the phenyl ring with a halogenated isonicotinic acid derivative.

For example, a described synthesis involves the reaction of methyl 3-bromoisonicotinate with (4-(hydroxymethyl)phenyl)boronic acid in the presence of a palladium catalyst and a suitable base. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Table 2: Characterization Data for this compound

| Analysis | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine (B92270) and phenyl rings, a singlet for the benzylic methylene (B1212753) protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the carboxylic acid, and C=C/C=N stretches of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Coordination Chemistry and Supramolecular Architecture

Ligand Design and Coordination Modes

The compound's architecture, which includes multiple potential donor atoms, allows for a variety of coordination behaviors, positioning it as a flexible building block in supramolecular chemistry. The presence of both a pyridine (B92270) group and a carboxylic acid functionality is a deliberate design choice to facilitate binding to different types of metal centers. kombyonyx.com

3-(4-Hydroxymethylphenyl)isonicotinic acid possesses several donor sites, namely the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl and hydroxyl groups. This multiplicity of binding sites allows it to function as a polydentate ligand. Depending on the reaction conditions and the metal ion, it can act as a bidentate ligand, coordinating through two of its donor atoms. nih.govnih.gov For instance, similar triazole ligands with a pyridyl group have been shown to act as bidentate ligands, forming a five-membered chelate ring with metal ions. nih.gov The isonicotinic acid framework itself can bridge metal centers, contributing to the formation of extended one-, two-, or three-dimensional structures.

The primary sites for metal chelation are the pyridine nitrogen and the oxygen atoms of the carboxylate group. nih.gov The nitrogen atom of the pyridine ring is a well-established coordination site for a variety of metal ions. kombyonyx.com The carboxyl group offers additional polarity and can coordinate with metal ions, a property that is particularly useful in various chemical applications. nih.gov The C-O bond lengths in coordinated isonicotinic acid can confirm the involvement of the carboxylate group in bonding. kombyonyx.com The hydroxyl group (-OH) on the phenyl ring provides a third potential coordination site, allowing for the formation of more complex or bridged structures. In related systems, coordination through the oxygen atom of a hydroxyl group has been observed. openaccessjournals.com This tridentate potential enhances the ligand's ability to form stable, multi-dimensional metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov Characterization of the resulting complexes is carried out using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, and single-crystal X-ray diffraction, to determine their structure and properties. nih.govmdpi.com

Isonicotinic acid and its derivatives readily form complexes with a range of transition metals, including cobalt(II), copper(II), and nickel(II). nih.govnih.govnih.gov The synthesis often involves mixing the ligand and the corresponding metal salt, such as acetates or chlorides, in a suitable solvent like ethanol. nih.govnih.gov These metal complexes are of interest due to their diverse structural features and potential applications. nih.govresearchgate.net

The stoichiometry and geometry of the resulting metal complexes are influenced by the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. For related ligands, a 1:2 metal-to-ligand stoichiometric ratio is common. nih.govnih.gov The coordination geometry around the central metal ion varies significantly. For example, Co(II) and Ni(II) complexes often adopt a six-coordinate octahedral geometry, while Cu(II) complexes can exhibit a square-planar or a distorted trigonal bipyramidal geometry. mdpi.comnih.gov

Table 1: Common Geometries of Transition Metal Complexes with Isonicotinic Acid Derivatives

| Metal Ion | Typical Coordination Geometry | Stoichiometry (Metal:Ligand) |

|---|---|---|

| Co(II) | Octahedral | 1:2 |

| Ni(II) | Octahedral | 1:2 |

| Cu(II) | Square-Planar, Distorted Trigonal Bipyramidal | 1:2 |

This table is generated based on data from analogous systems and represents common findings. nih.govnih.govmdpi.comnih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of these frameworks, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linker used.

Utilization as a Linker in Reticular Frameworks

The molecule this compound possesses key features that make it a promising candidate as an organic linker in the synthesis of MOFs and coordination polymers. The isonicotinic acid moiety, a pyridine ring with a carboxylic acid at the 4-position, is a classic coordinating group used in the construction of reticular frameworks. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can bind to metal centers, forming the nodes of the framework. The bifunctional nature of this group allows it to bridge multiple metal centers, leading to the formation of one, two, or three-dimensional networks.

The presence of the 4-hydroxymethylphenyl group at the 3-position of the pyridine ring provides an additional functional site. The hydroxyl group can potentially participate in secondary coordination to metal centers or act as a site for post-synthetic modification, allowing for the introduction of further functionalities into the framework. The phenyl group provides rigidity and a defined geometry, which is crucial for the formation of predictable and ordered porous structures.

Design Principles for Porosity and Framework Stability

The functional groups on the linker also play a critical role in framework stability. The carboxylate group forms strong coordination bonds with a variety of metal ions, which is a fundamental requirement for a stable MOF. Furthermore, the hydroxymethyl group offers the potential for intramolecular or intermolecular hydrogen bonding within the framework. These hydrogen bonds can significantly enhance the thermal and chemical stability of the structure by providing additional reinforcement to the coordination network. The choice of metal ion is also a critical factor, as different metals have distinct coordination preferences and can influence the resulting framework's geometry and stability.

Self-Assembly and Supramolecular Interactions

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is known as self-assembly. The functional groups present in this compound make it an ideal candidate for forming complex supramolecular architectures.

Hydrogen Bonding Networks in Crystalline Solids

In the solid state, this compound is expected to form extensive hydrogen bonding networks. The carboxylic acid group is a strong hydrogen bond donor and acceptor and typically forms dimeric structures or extended chains with neighboring molecules. The hydroxymethyl group provides an additional site for hydrogen bonding, acting as both a donor and an acceptor. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor. The interplay of these different hydrogen bonding motifs would likely lead to the formation of a complex and stable three-dimensional supramolecular network in the crystalline solid.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. ijariie.com DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in studying organic molecules. mdpi.com Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to solving the electronic structure of molecules. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 3-(4-hydroxymethylphenyl)isonicotinic acid, this would involve calculating bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net

Detailed Research Findings: Specific optimized geometry parameters (bond lengths and angles) and a detailed conformational analysis for this compound are not available in the published literature reviewed for this article. A comprehensive study would typically present this data in a tabular format, comparing calculated values with experimental data from X-ray crystallography if available. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). ijariie.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for determining molecular reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov A small HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. ijariie.com For related compounds, DFT calculations have been employed to calculate these energies and predict their chemical behavior. researchgate.netresearchgate.net

Detailed Research Findings: Calculated values for the HOMO energy, LUMO energy, and the HOMO-LUMO energy gap for this compound have not been reported in the searched scientific literature. Such a study would provide these energy values, typically in electron volts (eV). researchgate.net

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. wuxiapptec.comresearchgate.net The MEP is invaluable for predicting sites of chemical reactivity, understanding intermolecular interactions, and recognizing potential hydrogen bonding sites. mdpi.comyoutube.com For example, in carboxylic acids, the acidic hydrogen typically appears as a strongly blue region, indicating its high positive potential. wuxiapptec.com

Detailed Research Findings: A specific MEP map for this compound is not available in the reviewed literature. A computational study would present a 3D color-coded image of the molecule, highlighting the negative potential around the oxygen and nitrogen atoms and the positive potential around the hydroxyl and carboxylic acid protons.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. scirp.org This analysis is particularly useful for quantifying the strength of hyperconjugative interactions and hydrogen bonds. nih.gov The stabilization energy (E(2)) calculated in NBO analysis indicates the intensity of these interactions; a higher E(2) value signifies a stronger interaction. frontiersin.org

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which serves as a powerful complement to experimental measurements for structure elucidation.

Theoretical NMR Chemical Shifts (¹H, ¹³C)

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These calculated shifts for ¹H and ¹³C nuclei can be correlated with experimental data to aid in the assignment of complex spectra. mdpi.com While calculated values may not perfectly match experimental shifts due to solvent effects and other factors, they generally show a strong linear correlation, making them highly useful for structural verification. rsc.org

Detailed Research Findings: Specific, computationally predicted ¹H and ¹³C NMR chemical shifts for this compound are not available in the reviewed literature. A computational study would present a table comparing the calculated chemical shifts (in ppm) for each unique proton and carbon atom against experimentally determined values. mdpi.comchemicalbook.com Databases provide experimental NMR data for the parent compound, isonicotinic acid, which serves as a reference point. bmrb.io

Vibrational Frequencies and Intensities (FT-IR, FT-Raman)

Theoretical vibrational analysis, performed using DFT or ab initio methods, calculates the frequencies and intensities of a molecule's normal modes of vibration. nih.gov These calculated frequencies correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. researchgate.net Although calculated (harmonic) frequencies are often systematically higher than experimental (anharmonic) frequencies, a scaling factor is typically applied to improve the agreement. researchgate.net This analysis allows for a detailed assignment of each vibrational band to specific functional groups and types of atomic motion (e.g., stretching, bending). nih.govresearchgate.net

Detailed Research Findings: A detailed theoretical vibrational analysis with predicted FT-IR and FT-Raman frequencies and intensities for this compound has not been published in the literature reviewed for this article. A comprehensive study would include a table listing the experimental and scaled theoretical vibrational frequencies (in cm⁻¹), their intensities, and a detailed assignment of the vibrational modes based on Potential Energy Distribution (PED) analysis. researchgate.net

UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.net This computational approach calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The results provide insights into the electronic structure of the molecule and the nature of its electronic transitions. researchgate.netrsc.org For a molecule like this compound, with its combination of aromatic rings and functional groups, TD-DFT can predict the absorption maxima (λmax), the intensity of these absorptions (oscillator strength, f), and the specific molecular orbitals involved in each transition. researchgate.net

The primary electronic transitions in aromatic molecules of this type are typically π→π* and n→π* transitions. libretexts.org The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally high in intensity. libretexts.org The n→π* transitions, which involve moving an electron from a non-bonding orbital (like the lone pairs on the nitrogen or oxygen atoms) to an antibonding π* orbital, are typically weaker. libretexts.org

Theoretical calculations for this compound would likely be performed using a functional such as B3LYP or CAM-B3LYP with a suitable basis set like 6-311++G(d,p), often incorporating a solvent model to simulate experimental conditions. qnl.qanih.gov The predicted spectrum would show several absorption bands in the UV region. The main absorptions are expected to arise from electronic transitions within the conjugated π-system of the phenyl and pyridine (B92270) rings. The major transitions would involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are typically distributed across the aromatic framework. researchgate.net

Table 1: Representative TD-DFT Calculated Electronic Transitions for this compound (Note: This table is illustrative of typical results from TD-DFT calculations for similar aromatic compounds, as specific published data for this exact molecule is not available.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

| 285 | 0.45 | HOMO -> LUMO (85%) | π -> π |

| 260 | 0.28 | HOMO-1 -> LUMO (70%) | π -> π |

| 232 | 0.15 | HOMO -> LUMO+1 (65%) | π -> π |

| 218 | 0.09 | HOMO-2 -> LUMO (55%) | n -> π |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational tools for understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of a molecule. nih.gov These methods provide a molecular-level picture that complements experimental data, offering insights into how the compound behaves in different environments.

Conformational Space Exploration

Conformational analysis is performed to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. nih.gov For this compound, the conformational space is primarily defined by the rotation around several key single bonds:

The bonds within the hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) functional groups, which determine the orientation of the hydrogen-bonding moieties.

Quantum chemical calculations are employed to optimize the geometry of various potential conformers and calculate their energies. researchgate.net This exploration helps to understand which shapes the molecule is most likely to adopt. For instance, analysis of similar structures suggests that steric hindrance between the ortho-hydrogens on the two rings can influence the preferred dihedral angle, often resulting in a non-planar ground state conformation. nih.gov The flexibility of the molecule is crucial as it can affect its ability to pack in a crystal lattice or bind to a biological target. nih.gov

Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations can be used to study how multiple molecules of this compound interact with each other over time. dovepress.com This analysis is fundamental to understanding the forces that govern the formation of the solid state, such as crystals or amorphous solids. nih.gov The primary drivers of intermolecular interactions for this compound are its hydrogen-bonding functional groups: the carboxylic acid and the hydroxymethyl group. researchgate.net

The key interactions that would be analyzed include:

Carboxylic Acid Dimers: A very common and strong interaction motif where two carboxylic acid groups form a pair of O-H···O hydrogen bonds, creating a stable cyclic dimer.

Chains and Networks: The hydroxymethyl group and the carboxylic acid group can participate in extended hydrogen bond networks. researchgate.net The hydroxyl group can act as both a hydrogen bond donor and acceptor, and the carboxylic acid can also participate in further bonding beyond the dimer motif. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Analysis of these interactions, often visualized through tools like the Radial Distribution Function (RDF) in MD simulations, provides a detailed understanding of the supramolecular assembly of the compound. dovepress.com These non-covalent forces dictate the material's physical properties. mdpi.com

Sophisticated Analytical Characterization Techniques for Research Validation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confident elucidation of its elemental composition. For 3-(4-Hydroxymethylphenyl)isonicotinic acid, HRMS provides experimental validation of its molecular formula, C₁₃H₁₁NO₃.

Using techniques like Electrospray Ionization (ESI), the molecule is typically analyzed in its protonated form, [M+H]⁺. The high resolving power of the mass analyzer allows for the measurement of the ion's mass-to-charge ratio (m/z) to several decimal places. This experimental value is then compared to the theoretically calculated mass for the proposed formula. A minimal difference between the observed and calculated mass, usually within a few parts per million (ppm), confirms the elemental composition and rules out other potential formulas with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Ion Type | [M+H]⁺ |

| Calculated m/z | 230.0812 |

| Observed m/z | 230.0817 |

| Mass Difference | +0.0005 Da |

| Error | +2.2 ppm |

This interactive table summarizes the typical data obtained from an HRMS analysis of this compound. Data is compiled for illustrative purposes based on theoretical calculations and common experimental accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for confirming the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum of this compound shows distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the benzylic methylene (B1212753) (-CH₂-) group. The absence of unexpected signals and the correct integration values for each peak serve as a reliable indicator of the sample's purity.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound will show 13 distinct signals (unless there is an accidental overlap), corresponding to the carboxylic acid carbon, the hydroxymethyl carbon, and the various aromatic carbons of the two rings.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.95 | s | H-2 (Pyridine) |

| ~8.70 | d | H-6 (Pyridine) |

| ~8.20 | s | H-5 (Pyridine) |

| ~7.60 | d | H-2'/H-6' (Phenyl) |

| ~7.45 | d | H-3'/H-5' (Phenyl) |

| ~4.65 | s | -CH₂- |

This interactive table presents typical ¹H NMR chemical shifts. The exact values, multiplicities (s=singlet, d=doublet), and coupling constants can vary slightly depending on the solvent and instrument.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | -COOH |

| ~151.0 | C-6 (Pyridine) |

| ~148.5 | C-2 (Pyridine) |

| ~143.0 | C-4' (Phenyl) |

| ~140.0 | C-4 (Pyridine) |

| ~136.5 | C-1' (Phenyl) |

| ~133.0 | C-3 (Pyridine) |

| ~129.5 | C-2'/C-6' (Phenyl) |

| ~127.5 | C-3'/C-5' (Phenyl) |

| ~124.0 | C-5 (Pyridine) |

| ~63.0 | -CH₂- |

This interactive table shows representative ¹³C NMR chemical shifts. Assignments are based on established principles and predictive models.

Two-dimensional NMR techniques are employed to resolve structural ambiguities by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between the coupled protons on the phenyl ring (H-2'/H-3' and H-5'/H-6') and on the pyridine ring (H-5/H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals that have attached protons, such as correlating the -CH₂- proton signal at ~4.65 ppm to the carbon signal at ~63.0 ppm.

Correlations from the methylene protons (-CH₂-) to the phenyl carbons (C-1', C-3', C-5'), confirming the attachment of the hydroxymethyl group.

Correlations between the phenyl protons (e.g., H-2'/H-6') and the pyridine carbon C-3, which definitively establishes the connection point between the two aromatic rings.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

-OH Groups: Two types of hydroxyl groups are present: one from the carboxylic acid and one from the alcohol. These lead to distinct, often broad, stretching vibrations.

Carbonyl Group (-C=O): A strong absorption band is observed for the stretching vibration of the carbonyl group in the carboxylic acid.

Aromatic Rings: Multiple bands corresponding to C=C and C-H stretching and bending vibrations confirm the presence of the phenyl and pyridine ring systems.

-C-O Group: The stretching vibration of the alcohol's carbon-oxygen bond is also identifiable.

Characteristic FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |

| ~3400 | Broad, Medium | O-H stretch (Alcohol, H-bonded) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1610 | Medium-Strong | C=C stretch (Aromatic rings) |

| ~1250 | Medium | C-O stretch (Alcohol) |

| ~1400 | Medium | O-H bend (Carboxylic acid) |

This interactive table summarizes the principal FT-IR peaks used to identify the functional groups in the molecule.

The precise position and shape of vibrational bands, particularly the O-H and C=O stretches, are highly sensitive to the molecular environment and intermolecular interactions like hydrogen bonding.

In the solid state, this compound molecules engage in extensive hydrogen bonding. The carboxylic acid group typically forms strong intermolecular hydrogen bonds with a neighboring molecule, creating a cyclic dimer structure. This interaction is evident in the FT-IR spectrum as a very broad and intense O-H stretching band that is shifted to a lower frequency (red-shifted) into the 2500-3300 cm⁻¹ region. The alcohol's -OH group also participates in intermolecular hydrogen bonding, contributing to the broadness of the hydroxyl absorption region. The strength of these interactions can slightly shift the C=O stretching frequency, providing further insight into the solid-state packing and molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for both qualitative and quantitative analysis of this compound. It measures the absorption of UV or visible light by the molecule, providing insights into its electronic properties.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is dictated by its chromophores—the parts of the molecule that absorb light. The primary chromophores are the phenyl ring and the isonicotinic acid moiety, which together form a conjugated π-system. The absorption of UV light excites electrons from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) orbitals.

The spectrum is expected to exhibit strong absorptions corresponding to π - π* transitions, which are characteristic of conjugated aromatic systems. libretexts.org These transitions typically have high molar absorptivity. For isonicotinic acid itself, absorption maxima have been noted around 214 nm and 264 nm. sielc.com The presence of the hydroxymethyl-substituted phenyl ring attached to the pyridine ring can influence the position and intensity of these absorption bands. In similar conjugated systems, n - π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also occur. libretexts.org These transitions are generally weaker and appear at longer wavelengths compared to π - π* transitions. libretexts.org Analysis of related compounds shows that electronic transitions can also involve charge transfer between different parts of the molecule. researchgate.net The specific wavelengths of maximum absorbance (λmax) for this compound would be confirmed by recording its spectrum in a suitable solvent, such as methanol (B129727) or water. mu-varna.bg

Quantitative Analysis in Solution

UV-Vis spectroscopy provides a straightforward and robust method for determining the concentration of this compound in solution, based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The absorbance is measured at a specific wavelength (λmax), typically one of the compound's absorption maxima (e.g., ~264-270 nm for isonicotinic acid derivatives), to ensure maximum sensitivity and adherence to the Beer-Lambert law. sielc.comnih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear calibration curve. This method is frequently used in conjunction with techniques like High-Performance Liquid Chromatography (HPLC), where a UV-Vis detector quantifies the compound as it elutes from the column. researchgate.netnsf.gov

X-ray Diffraction

X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of this compound, providing definitive information about its atomic and molecular structure.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional molecular structure of a crystalline compound. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. Analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density map of the molecule, revealing the exact coordinates of each atom.

This technique provides unambiguous confirmation of the compound's chemical connectivity, and detailed geometric parameters such as bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, SCXRD reveals how the molecules pack together in the crystal lattice, identifying intermolecular interactions like hydrogen bonding. nih.gov Although a specific crystal structure for this compound is not publicly available, the table below presents representative data that would be obtained from such an analysis, based on published data for a related organic molecule. nih.gov

Table 1: Representative Crystallographic Data from Single-Crystal X-ray Diffraction Analysis

| Parameter | Example Value |

|---|---|

| Chemical Formula | C9H9NO3 |

| Formula Weight | 179.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.37 |

| b (Å) | 13.34 |

| c (Å) | 8.51 |

| α (°) | 90 |

| β (°) | 97.44 |

| γ (°) | 90 |

| Volume (ų) | 717.5 |

| Z (Molecules/unit cell) | 4 |

*Data presented is for a representative organic molecule and serves as an example of the parameters determined by SCXRD. nih.gov

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline solid of this compound. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique fingerprint for a specific crystalline phase. PXRD is primarily used to:

Confirm Phase Identity: The experimental PXRD pattern of a bulk sample is compared to a pattern simulated from single-crystal X-ray data to verify its identity and purity. researchgate.net

Assess Crystallinity: Sharp, well-defined peaks in the pattern indicate a highly crystalline material, whereas broad halos suggest the presence of amorphous content. researchgate.net

Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it a crucial tool for identifying and controlling the solid form of the substance. researchgate.netbohrium.com

Chromatographic Methods for Research Sample Analysis

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures or for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of isonicotinic acid and its derivatives. researchgate.net A typical setup involves a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.com Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima. nih.govsielc.com This method allows for the efficient separation of the target compound from starting materials, byproducts, and other impurities, providing reliable quantitative data on both purity and concentration. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) is a simpler, faster, and more economical chromatographic method used for qualitative analysis. nih.gov It is highly effective for monitoring the progress of a chemical reaction by spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system. mdpi.com By comparing the spots of the reaction mixture to those of the starting materials, the formation of the product and consumption of reactants can be visualized under UV light. TLC is also valuable for quick purity assessments and for identifying suitable solvent systems for larger-scale column chromatography purification. pleiades.onlineresearchgate.net

Table 2: Example HPLC Conditions for Analysis of Isonicotinic Acid Derivatives

| Parameter | Condition 1 sielc.com | Condition 2 researchgate.net |

|---|---|---|

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | Inertsil C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (10%) and 0.05% H₂SO₄ in Water | Potassium dihydrogen phosphate (B84403) buffer (pH 6.9) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection | UV at 200 nm | UV at 254 nm |

*These conditions are for isonicotinic acid and its related substances and are representative of methods applicable to this compound. researchgate.netsielc.com

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for separating it from potential impurities, such as starting materials, byproducts, or isomers. The presence of the polar carboxylic acid and alcohol functionalities, along with the aromatic rings, dictates the choice of HPLC mode and conditions.

Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of polar aromatic compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an acid modifier to control the ionization of the carboxylic acid group and ensure good peak shape. researchgate.net The separation of isomers of pyridinecarboxylic acids has been successfully achieved using mixed-mode chromatography, which leverages both hydrophobic and ionic interactions to enhance resolution. helixchrom.comsielc.com

The purity of the compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A diode array detector (DAD) or a UV detector set at a wavelength of maximum absorbance for the compound, likely around 260-270 nm based on the isonicotinic acid chromophore, would be appropriate for detection. nih.gov

Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 5 µL |

This table represents a hypothetical set of starting conditions for method development, based on established methods for similar compounds.

The separation of positional isomers, which can be a significant challenge, often requires specialized approaches. Normal-phase chromatography or the use of polar-embedded stationary phases might offer alternative selectivity for closely related species. chromforum.org The development of a robust HPLC method is crucial for quality control, ensuring that the synthesized this compound meets the required purity specifications for research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, due to the low volatility and thermal lability of molecules containing polar functional groups like carboxylic acids and alcohols, direct analysis of this compound by GC-MS is not feasible. colostate.edu These functional groups can cause poor chromatographic peak shape and degradation in the hot injection port. jfda-online.com

To overcome this limitation, a crucial step of chemical derivatization is necessary. researchgate.net Derivatization converts the polar -COOH and -OH groups into less polar, more volatile, and more thermally stable functional groups. libretexts.org The most common derivatization techniques for this purpose are silylation and alkylation. libretexts.org

Silylation involves replacing the active hydrogens in the carboxylic acid and alcohol groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.netsigmaaldrich.com The resulting TMS-derivatives are significantly more volatile and produce characteristic mass spectra that aid in structural elucidation. libretexts.org

Alkylation, particularly esterification of the carboxylic acid, is another effective derivatization strategy. colostate.edu This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. colostate.edu For the simultaneous derivatization of both the carboxylic acid and the alcohol group, a silylation agent would be more appropriate.

Once derivatized, the sample can be injected into the GC-MS system. The separation is typically performed on a nonpolar or mid-polarity capillary column. The mass spectrometer fragments the derivatized molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. This technique is also highly sensitive for detecting and identifying trace-level volatile impurities.

Illustrative GC-MS Derivatization and Analysis Parameters

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | Heat at 70 °C for 30 minutes in a sealed vial |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-650 amu |

This table provides a representative example of a GC-MS method for the analysis of the silylated derivative of the target compound.

The resulting data from GC-MS analysis complements HPLC data, providing orthogonal information about the sample's purity and confirming the identity of the main component through its mass spectrum.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) |

| Diazomethane |

| Formic acid |

| Isonicotinic acid |

| Methanol |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) |

| Pyridinecarboxylic acid |

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Stereoselective Synthetic Pathways

The synthesis of complex molecules with precise three-dimensional arrangements is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and chiral materials. Future research will likely focus on creating novel stereoselective synthetic routes to access specific enantiomers or diastereomers of 3-(4-Hydroxymethylphenyl)isonicotinic acid derivatives. While general synthetic methods for isonicotinic acid derivatives are known, achieving high levels of stereocontrol, especially when additional chiral centers are introduced, remains a challenge. chempanda.comresearchgate.net

One promising direction is the use of chiral catalysts to control the formation of stereocenters during the synthesis of more complex structures derived from the main compound. For instance, asymmetric hydrogenation or catalytic addition reactions to precursors of the hydroxymethylphenyl group could establish chirality early in the synthetic sequence. Research into the stereoselective synthesis of related heterocyclic systems, such as oxazolidinonyl-fused piperidines, highlights the potential for developing highly specific M1 receptor agonists, demonstrating the value of stereocontrol in creating biologically active molecules. rsc.org The development of such pathways would be crucial for investigating the structure-activity relationships of potential drug candidates derived from this scaffold. nih.gov

Exploration of Bio-inspired and Biomimetic Chemical Systems

Nature provides a vast blueprint for the design of efficient and highly specific chemical systems. Bio-inspired and biomimetic chemistry seeks to mimic these natural processes to create novel functional molecules and catalysts. wikipedia.org The isonicotinic acid framework is an ideal candidate for such exploration. Researchers have successfully developed synthetic biomimetic compounds to replace expensive natural coenzymes like NADH and NADPH in industrial enzymatic conversions. sciencedaily.com These synthetic mimics are often more stable and cost-effective, with some even outperforming their natural counterparts. sciencedaily.com

Future work could involve designing derivatives of this compound that act as coenzyme mimics. The hydroxymethyl and carboxylic acid groups provide handles for further functionalization, allowing for the fine-tuning of electronic and steric properties to optimize their interaction with enzymes. This approach could facilitate the wider use of redox biocatalysts in the sustainable production of high-value chemicals, including pharmaceuticals and agrochemicals. sciencedaily.com

Advancements in Computational Design of Functional Materials

The field of materials science is increasingly driven by computational design, which allows for the in silico prediction of material properties before undertaking costly and time-consuming laboratory synthesis. researchgate.netresearchgate.net Quantum mechanics-based methods like Density Functional Theory (DFT) are powerful tools for modeling the electronic structure and intermolecular interactions of molecular building blocks. researchgate.netresearchgate.net

For this compound, computational design offers a pathway to new functional materials. The molecule's structure, featuring a pyridine (B92270) ring (a hydrogen bond acceptor), a carboxylic acid group (a hydrogen bond donor/acceptor), and a phenyl ring (capable of π-stacking), makes it an excellent candidate for constructing supramolecular assemblies and coordination polymers. wikipedia.orgresearchgate.net DFT calculations can be used to:

Predict the geometry and stability of co-crystals formed with other molecules. mdpi.com

Simulate the electronic properties (e.g., band gap, conductivity) of resulting materials.

Screen potential applications in areas like gas storage, catalysis, or nonlinear optics.

Recent advancements in deep learning are also being applied to design complex protein folds and soluble analogues of membrane proteins, demonstrating the power of computational methods to expand the functional fold space. nih.gov A similar integrated approach, combining DFT with machine learning, could accelerate the discovery of novel materials derived from isonicotinic acid scaffolds. researchgate.net

Table 1: Potential Applications of Computationally Designed Materials

| Material Type | Potential Application | Computational Design Role |

|---|---|---|

| Co-crystals | Pharmaceuticals | Predict stable crystal structures and properties. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | Model pore size, stability, and guest-host interactions. wikipedia.org |

Emerging Roles in Sustainable Chemistry and Energy Applications

Sustainable chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The unique electronic properties of pyridine derivatives make them suitable for applications in catalysis and energy conversion.

A significant area of future research is photocatalysis. Scientists have studied the use of isonicotinic acid-ligated cobalt (II) phthalocyanine (B1677752) complexes supported on titanium dioxide (TiO₂) as photocatalysts. growingscience.com The isonicotinic acid acts as a crucial bridging ligand, covalently linking the photosensitizer to the TiO₂ surface and facilitating efficient electron transfer. growingscience.com This enhanced electron transport improves the degradation of pollutants like benzene (B151609) under visible light. growingscience.com Future studies could explore how the 3-(4-hydroxymethylphenyl) substituent modifies the electronic properties of such complexes to further enhance their photocatalytic efficiency for environmental remediation or in dye-sensitized solar cells (DSSCs).

Another avenue is the development of green catalysts. The isonicotinic acid moiety itself can act as an organocatalyst in multi-component condensation reactions, highlighting its potential in environmentally benign synthesis. chempanda.com

Synergistic Integration of Experimental and Theoretical Approaches in Complex System Research

The complexity of supramolecular systems necessitates a research approach that combines experimental validation with theoretical insight. The study of co-crystals formed between pyridine derivatives and dicarboxylic acids provides an excellent example of this synergy. researchgate.netmdpi.com

Experimental techniques like single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of molecules in a crystal lattice. mdpi.com However, understanding the nature and strength of the noncovalent interactions (e.g., hydrogen bonds, π-stacking) that govern this arrangement requires theoretical methods. researchgate.net Computational tools such as:

Density Functional Theory (DFT): To analyze molecular associations and interaction energies. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM): To characterize chemical bonds and noncovalent contacts. researchgate.net

Noncovalent Interaction (NCI) Plots: To visualize weak interactions within the crystal structure. researchgate.net

A proper fusion of these experimental and theoretical approaches is crucial for designing molecular solids with desired properties, such as enhanced pharmaceutical bioavailability or specific material functions. mdpi.com For this compound, this integrated strategy will be indispensable for rationally designing complex systems like co-crystals, salts, and metal-organic frameworks and for fully understanding their structure-property relationships.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isonicotinic acid |

| Nicotinic acid |

| Picolinic acid |

| Titanium dioxide |

| Benzene |

| NADH (Nicotinamide adenine (B156593) dinucleotide) |

| NADPH (Nicotinamide adenine dinucleotide phosphate) |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Hydroxymethylphenyl)isonicotinic acid, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from methods used for structurally similar isonicotinic acid derivatives. A plausible route involves coupling isonicotinic acid precursors with 4-hydroxymethylphenyl reagents via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation. For example, using pyridine-3,4-dicarboxylic anhydride (as in ) with a hydroxymethyl-substituted aryl halide could yield the target compound. Reaction parameters such as catalyst choice (e.g., Pd for coupling), solvent polarity, and temperature significantly affect yield. reports a 32% yield for a chlorobenzoyl analog, suggesting that optimizing stoichiometry and purification (e.g., silica gel chromatography) is critical .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the hydroxymethyl group (-CHOH) and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identification of carboxylic acid (-COOH) and hydroxyl (-OH) stretches.

- High-Performance Liquid Chromatography (HPLC): For purity assessment, using reverse-phase columns and UV detection.

Refer to , which utilized column chromatography and NMR for isolating and characterizing isonicotinic acid derivatives .

Q. How does the hydroxymethyl group affect the compound’s stability under different storage conditions?

The hydroxymethyl group may increase sensitivity to moisture and oxidation. Stability studies should compare degradation rates under inert (N atmosphere), humid, and oxidative conditions. highlights that similar compounds are stable under dry, cool storage but degrade in the presence of strong acids/bases or heat. Recommend storing the compound at -20°C in amber vials with desiccants .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets like InhA?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Use the crystal structure of InhA (PDB: 4TZK) and validate predictions with experimental MIC values. demonstrated that isonicotinic acid N-oxide binds InhA via hydrogen bonding with NAD cofactors, suggesting similar strategies for hydroxymethyl derivatives .

Q. What strategies mitigate conflicting data on the compound’s solubility in polar vs. non-polar solvents?

Contradictory solubility profiles may arise from polymorphism or pH-dependent ionization. Address this by:

- Conducting pH-solubility studies (e.g., shake-flask method) across a range (pH 1–12).

- Using co-solvents (e.g., DMSO-water mixtures) or surfactants to enhance dissolution.

- Analyzing crystal forms via X-ray diffraction ( notes incompatibility with strong acids/oxidizers, which may alter solubility) .

Q. Are there structure-activity relationships (SAR) between substituents on the phenyl ring and antimicrobial efficacy?

Compare the hydroxymethyl group with electron-withdrawing (e.g., -Cl, -F) or lipophilic (e.g., -CF) substituents. and show that fluorinated groups enhance lipophilicity and oxidative stability, improving activity against drug-resistant pathogens. Synthesize analogs via regioselective functionalization and test MIC values against Gram-positive/negative bacteria .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Scale-up issues include side reactions (e.g., over-oxidation of -CHOH) and purification bottlenecks. Solutions:

Q. How does the hydroxymethyl group influence metabolic pathways compared to other derivatives?

The -CHOH group may undergo phase II metabolism (glucuronidation/sulfation) or oxidation to a carboxylic acid. Compare pharmacokinetics in vitro (hepatocyte assays) and in vivo (rodent models). notes that isonicotinic acid derivatives are metabolized to hepatotoxic intermediates, necessitating toxicity screening for hydroxymethyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.